BENGHE Foundational & Exploratory

Check Availability & Pricing

The Discovery and Development of ML162: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ML162

Cat. No.: B15604667

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML162 is a small molecule that has garnered significant attention in the field of cell death
research, particularly for its potent ability to induce ferroptosis, a form of iron-dependent
regulated cell death characterized by the accumulation of lipid peroxides. Initially identified as a
selective inhibitor of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis,
subsequent research has revealed a more complex mechanism of action, with recent evidence
pointing to Thioredoxin Reductase 1 (TXNRD1) as a primary target. This technical guide
provides an in-depth overview of the discovery, development, and evolving understanding of
ML162, complete with detailed experimental protocols, quantitative data, and visualizations of
the key biological pathways and experimental workflows.

Discovery of ML162: A High-Throughput Screening
Approach

ML162 was identified through a high-throughput screening (HTS) campaign designed to
discover compounds that selectively kill human BJ fibroblasts engineered to express the
oncogenic HRASG12V mutant.[1] The screening sought to identify molecules exhibiting
synthetic lethality with the RAS oncogene.

Primary Screening Assay
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The primary screen was a cell-based assay measuring cell viability.[1]
e Cell Line: Immortalized human BJ fibroblasts expressing HRASG12V (BJeLR).

e Screening Library: The National Institutes of Health-Molecular Libraries Small Molecule
Repository (NIH-MLSMR), comprising 303,282 compounds.[1]

e Assay Principle: Compounds were added to the BJeLR cells, and cell viability was assessed
after a defined incubation period. The goal was to identify compounds that reduced cell
viability in the HRASG12V-expressing cells.

» Hit Criteria: Compounds that demonstrated significant cytotoxicity against the BJeLR cell line
were selected for further analysis.

Counterscreening and Hit Validation

Initial hits from the primary screen were subjected to a series of counterscreens using isogenic
cell lines that did not express the HRASG12V oncogene. This step was crucial to eliminate
non-specific cytotoxic agents and to confirm selectivity for the oncogene-expressing cells.
ML162 (PubChem CID 3689413) emerged from this screening cascade as a potent and
selective inhibitor of the HRASG12V-expressing cells.[1]

Elucidation of Mechanism of Action: From GPX4 to
TXNRD1

Initial follow-up studies on ML162 and the structurally similar compound RSL3 suggested that
their mechanism of action involved the induction of ferroptosis through the direct inhibition of
GPX4.[2][3] GPX4 is a crucial enzyme that reduces lipid hydroperoxides to non-toxic lipid
alcohols, thereby protecting cells from the damaging effects of lipid peroxidation. The
chloroacetamide "warhead" of ML162 was proposed to covalently bind to the active site
selenocysteine of GPX4, inactivating the enzyme.[2]

However, more recent and compelling evidence has challenged this initial hypothesis. Studies
using recombinant GPX4 have shown that ML162 does not directly inhibit the enzyme's activity
in a cell-free system.[4] Instead, these studies have demonstrated that ML162 is a potent
inhibitor of another critical selenoprotein, Thioredoxin Reductase 1 (TXNRD1).[4]
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Quantitative Data Summary

The following tables summarize the key quantitative data for ML162 from various studies.

Cell-Based

Cell Line Assay Type IC50/EC50 Reference
Assays
HRASG12V-
expressing BJ o
) Cell Viability 25nM [1]
fibroblasts
(BJeLR)
Wild-type BJ
fibroblasts Cell Viability 578 nM [1]
(BJeH)
Lipid 10 uM
LOX-IMVI P o H _
Peroxidation (concentration
(melanoma) )
Induction used)
0.5-15uM
A549 (lung TXNRD1 _
o (concentration
cancer) Inhibition
range)
Enzymatic
Enzyme Assay Type IC50 Reference
Assays
) o No direct
Recombinant Cell-free activity o
inhibition [4]
Human GPX4 assay
observed
Thioredoxin
Cell-free activity
Reductase 1 19.5 uM

(TXNRD1)

assay

Experimental Protocols

Cell Viability Assay (Primary Screen)
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Cell Plating: Seed BJeLR cells in 384-well plates at a density of 1,000 cells per well and
incubate for 24 hours.

Compound Addition: Add library compounds to the wells at a final concentration of 5 M.
Incubation: Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO2.

Viability Measurement: Add a reagent for measuring ATP content (e.g., CellTiter-Glo®) to
each well.

Data Acquisition: Measure luminescence using a plate reader. A decrease in luminescence
indicates a reduction in cell viability.

Lipid Peroxidation Assay (C11-BODIPY 581/591)

Cell Treatment: Treat cells with ML162 at the desired concentration and for the desired time.
Include appropriate controls (e.g., vehicle, positive control like RSL3, and a negative control
with a ferroptosis inhibitor like ferrostatin-1).

Probe Incubation: In the final 30-60 minutes of treatment, add C11-BODIPY 581/591 to the
cell culture medium at a final concentration of 1-5 uM. This probe fluoresces red in its
reduced state and shifts to green upon oxidation by lipid peroxides.

Cell Washing: Wash the cells twice with phosphate-buffered saline (PBS) to remove excess
probe.

Analysis: Analyze the cells using fluorescence microscopy or flow cytometry to quantify the
shift in fluorescence from red to green, which is indicative of lipid peroxidation.

TXNRD1 Enzymatic Assay

Reaction Mixture Preparation: Prepare a reaction mixture containing recombinant human
TXNRDL1, insulin, NADPH, and EDTA in a suitable buffer (e.qg., TE buffer).

Inhibitor Addition: Add ML162 at various concentrations to the reaction mixture. Include a
vehicle control (e.g., DMSO).
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e Reaction Initiation: Initiate the reaction by adding DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).
The reduction of DTNB by TXNRD1 produces a yellow product that can be measured
spectrophotometrically.

o Data Acquisition: Monitor the increase in absorbance at 412 nm over time using a plate

reader.

o Data Analysis: Calculate the rate of reaction for each concentration of ML162 and determine
the IC50 value.

Visualizations
Experimental Workflow for the Discovery of ML162
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Caption: Workflow for the discovery and characterization of ML162.
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Caption: Revised signaling pathway of ML162-induced ferroptosis via TXNRD1 inhibition.

Conclusion

ML162 stands as a pivotal chemical probe in the study of ferroptosis. Its discovery through a
rigorous high-throughput screening campaign and the subsequent evolution in understanding
its mechanism of action highlight the dynamic nature of drug discovery and chemical biology.
While initially lauded as a direct GPX4 inhibitor, the current consensus points towards TXNRD1
as its primary target. This revised understanding opens new avenues for research into the
intricate roles of selenoproteins in regulating ferroptosis and provides a more accurate
framework for the use of ML162 as a tool to dissect this critical cell death pathway. The
detailed protocols and data presented in this guide are intended to equip researchers with the
necessary information to effectively utilize ML162 in their studies and to contribute to the
ongoing exploration of ferroptosis in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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